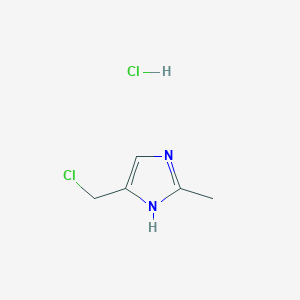
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride is a chemical compound with the molecular formula C5H8Cl2N2 It is a derivative of imidazole, a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride typically involves the chloromethylation of 2-methylimidazole. One common method includes the reaction of 2-methylimidazole with formaldehyde and hydrochloric acid, followed by chlorination with thionyl chloride or phosphorus trichloride. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to meet the stringent quality standards required for pharmaceutical or agrochemical applications.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Cyclization Reactions: The compound can be used as a building block in the synthesis of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles, which can be further functionalized for specific applications.
Cyclization Reactions: Products include fused heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
科学的研究の応用
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through covalent attachment of the chloromethyl group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride depends on its specific application. In general, the chloromethyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful for modifying biomolecules or synthesizing complex organic structures. The imidazole ring can also participate in various interactions, such as hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-Methylimidazole: The parent compound, which lacks the chloromethyl group.
4-(Bromomethyl)-2-methyl-1H-imidazole: A similar compound with a bromomethyl group instead of a chloromethyl group.
4-(Hydroxymethyl)-2-methyl-1H-imidazole: A derivative with a hydroxymethyl group.
Uniqueness
4-(Chloromethyl)-2-methyl-1H-imidazole hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other derivatives. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the introduction of various functional groups through substitution reactions. Additionally, the compound’s ability to form covalent bonds with nucleophiles makes it useful for modifying biomolecules and synthesizing complex organic structures.
特性
IUPAC Name |
5-(chloromethyl)-2-methyl-1H-imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-4-7-3-5(2-6)8-4;/h3H,2H2,1H3,(H,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWHKRXEROAPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59022-78-5 |
Source


|
| Record name | 4-(chloromethyl)-2-methyl-1H-imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
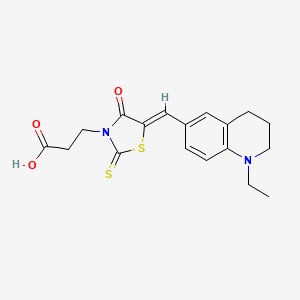
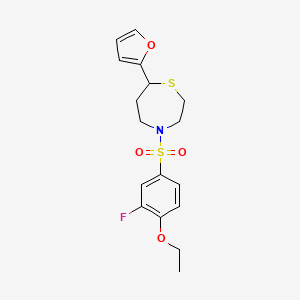

![N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2609097.png)
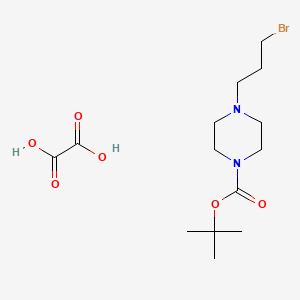

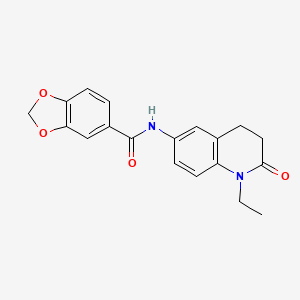

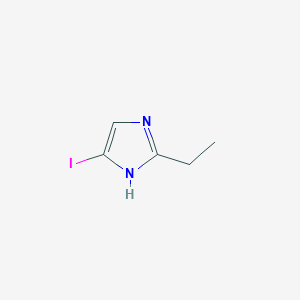
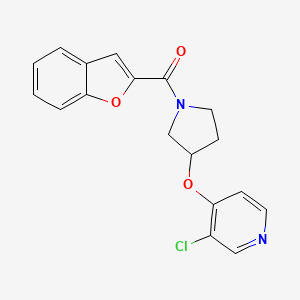
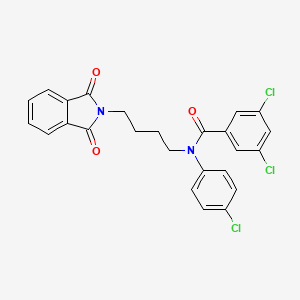
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2609112.png)

![N'-(5-chloro-2-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2609114.png)
